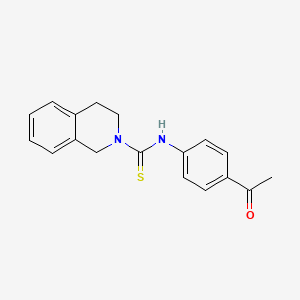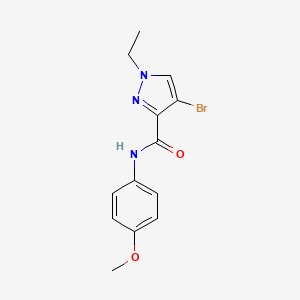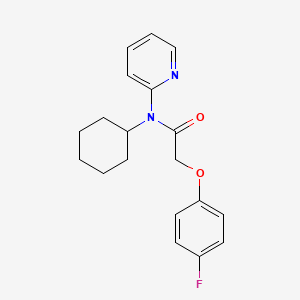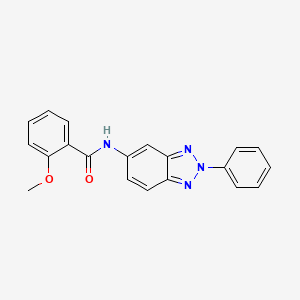
N~2~-(3-chloro-4-fluorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-chloro-4-fluorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide, commonly known as CFM-2, is a synthetic compound that belongs to the class of glycine transporter 1 (GlyT1) inhibitors. GlyT1 is a protein that regulates the uptake of glycine, an important neurotransmitter in the central nervous system. CFM-2 has been studied extensively for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
CFM-2 is a selective inhibitor of N~2~-(3-chloro-4-fluorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide, which regulates the uptake of glycine in the central nervous system. By inhibiting N~2~-(3-chloro-4-fluorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide, CFM-2 increases the availability of glycine in the synapses, which enhances the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in various neurological processes such as learning, memory, and synaptic plasticity. CFM-2 has been shown to enhance the activity of NMDA receptors, which may underlie its therapeutic effects.
Biochemical and Physiological Effects:
CFM-2 has been shown to have various biochemical and physiological effects. It increases the extracellular levels of glycine in the brain, which enhances the activity of NMDA receptors. It also increases the levels of various neurotransmitters such as glutamate, dopamine, and serotonin. CFM-2 has been shown to improve cognitive function, reduce negative symptoms, and have antidepressant effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CFM-2 has several advantages for lab experiments. It is a selective inhibitor of N~2~-(3-chloro-4-fluorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide, which makes it a useful tool for studying the role of glycine in various neurological processes. It has been extensively studied for its potential therapeutic applications in various neurological disorders, which makes it a promising candidate for drug development. However, CFM-2 has some limitations as well. It has low solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its duration of action.
Orientations Futures
There are several future directions for the study of CFM-2. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to develop more potent and selective N~2~-(3-chloro-4-fluorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide inhibitors based on the structure of CFM-2. The development of more potent and selective inhibitors may lead to the discovery of new drugs for the treatment of neurological disorders. Finally, the study of the pharmacokinetics and pharmacodynamics of CFM-2 may lead to the development of more effective dosing regimens for its therapeutic use.
Méthodes De Synthèse
CFM-2 can be synthesized using a multistep reaction process. The starting materials include 3-chloro-4-fluoroaniline, cyclopentylmagnesium bromide, and methylsulfonyl chloride. The reaction involves the formation of an intermediate, which is then converted to the final product through a series of chemical reactions. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
CFM-2 has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. It has been shown to improve cognitive function and reduce negative symptoms in animal models of schizophrenia. CFM-2 has also been shown to have antidepressant effects in animal models of depression. In addition, it has been studied for its potential to improve memory and cognitive function in Alzheimer's disease.
Propriétés
IUPAC Name |
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O3S/c1-22(20,21)18(11-6-7-13(16)12(15)8-11)9-14(19)17-10-4-2-3-5-10/h6-8,10H,2-5,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOOFLWBPNDLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5871342.png)
![4-methyl-3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5871356.png)
![ethyl 1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5871364.png)
![N-(2-ethyl-6-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5871365.png)
![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide](/img/structure/B5871373.png)



![ethyl 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylate](/img/structure/B5871396.png)


![N-(4-methoxybenzyl)-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5871407.png)

